N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide
Description
N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the sulfonyl group and the benzamide moiety suggests potential biological activity, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
N-prop-2-enyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-10-20-19(22)16-8-6-7-9-17(16)21-25(23,24)18-14(3)11-13(2)12-15(18)4/h5-9,11-12,21H,1,10H2,2-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWHSASTFJLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Formation of the sulfonamide: The reaction between 2,4,6-trimethylbenzenesulfonyl chloride and an appropriate amine (such as aniline) under basic conditions to form the sulfonamide intermediate.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonamide intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The aromatic ring and the sulfonamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its antimicrobial properties.
Medicine: Potential development as a pharmaceutical agent, especially in antimicrobial therapy.
Industry: Use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antimicrobial effects. The benzamide moiety may interact with various enzymes or receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoic acid
- N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzylamine
- N-(prop-2-en-1-yl)-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzyl alcohol
Uniqueness
The unique combination of the prop-2-en-1-yl group, the sulfonamide moiety, and the benzamide structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
